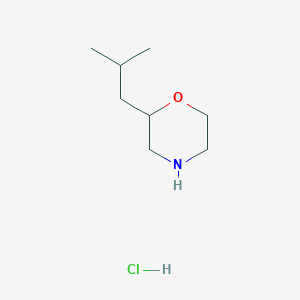![molecular formula C10H10FN B1469955 3-[(3-Fluorophenyl)methylidene]azetidine CAS No. 1521916-55-1](/img/structure/B1469955.png)
3-[(3-Fluorophenyl)methylidene]azetidine
Overview
Description
Synthesis Analysis
The synthesis of azetidines, including 3-[(3-Fluorophenyl)methylidene]azetidine, can be achieved through the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines . This reaction proceeds in high yields even in the presence of acid-sensitive and Lewis basic functional groups .Molecular Structure Analysis
The InChI code for 3-[(3-Fluorophenyl)methylidene]azetidine is 1S/C10H12FN.ClH/c11-10-3-1-2-8 (5-10)4-9-6-12-7-9;/h1-3,5,9,12H,4,6-7H2;1H . This code provides a standard way to encode the molecular structure using text, which can be helpful for database searches.Scientific Research Applications
Synthesis and Biological Activities
Antioxidant Activity : A study focused on the synthesis of Schiff bases and azetidines derived from phenyl urea derivatives, demonstrating moderate to significant antioxidant effects. These compounds, including ones related to 3-[(3-Fluorophenyl)methylidene]azetidine, have potential medicinal applications due to their chemical importance and medicinal contributions (Veera Raghavulu Nagavolu et al., 2017).
Antiviral Activity : Research on heterocyclic rimantadine analogues, including azetidine derivatives, showed marked activity against influenza A virus, highlighting the potential of azetidines in antiviral therapies (Grigoris Zoidis et al., 2003).
Antibacterial and Anticancer Properties : A study synthesized new azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones and evaluated them for antibacterial and anticancer properties, demonstrating the versatility of azetidine scaffolds in developing therapeutic agents (G. G. Rajulu et al., 2014).
Depression and Nootropic Agents : Research involving Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone showed potential antidepressant and nootropic activities, suggesting the relevance of azetidine derivatives in central nervous system therapies (Asha B. Thomas et al., 2016).
Synthetic Applications and Chemical Properties
Synthetic Chemistry : Azetidines, including those with substitutions similar to “3-[(3-Fluorophenyl)methylidene]azetidine,” serve as valuable intermediates for synthesizing more complex structures and active parts of medicinal chemistry-oriented compounds, underscoring their significance in drug discovery and development (F. Meyer, 2016).
Chemical Space Exploration : The study of azetidines, azetidin-2-ones, and their synthetic pathways reveals their utility in creating a variety of functionalized compounds, including piperidines, pyrrolidines, and pyrroles, highlighting their role in expanding the chemical space for drug design (G. S. Singh et al., 2008).
properties
IUPAC Name |
3-[(3-fluorophenyl)methylidene]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN/c11-10-3-1-2-8(5-10)4-9-6-12-7-9/h1-5,12H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKVLEQYCXXBIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC(=CC=C2)F)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Fluorophenyl)methylidene]azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-isopropyl-5-methyl-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B1469873.png)
![8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1469874.png)
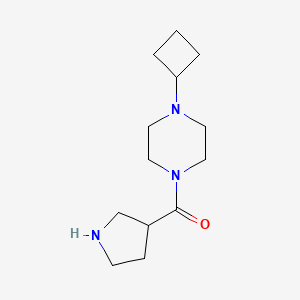
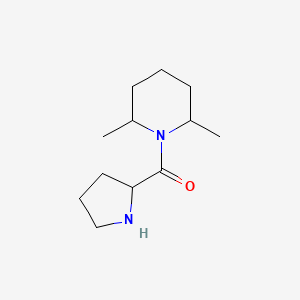
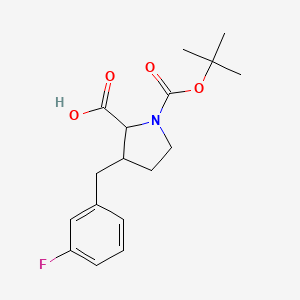
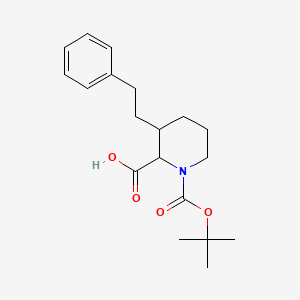
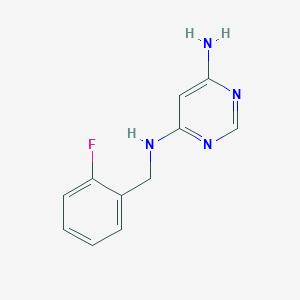
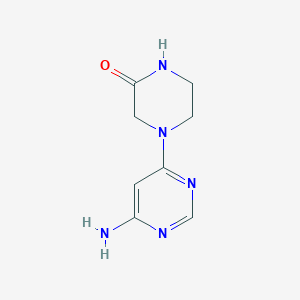
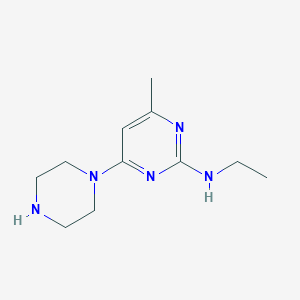
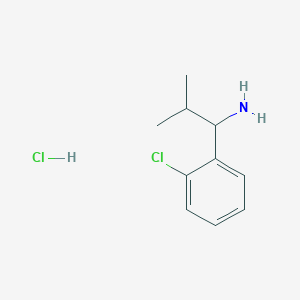
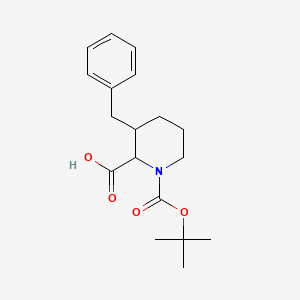
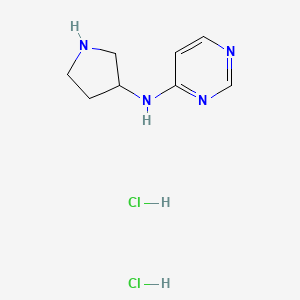
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxypentanoic acid](/img/structure/B1469890.png)
